N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,2-dihydroquinazolin-2-one core. The quinazolinone ring is substituted with a phenyl group at position 4 and an acetamide side chain at position 1. The acetamide nitrogen is further substituted with a 4-methylbenzyl group. Its structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for precise characterization .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-11-13-18(14-12-17)15-25-22(28)16-27-21-10-6-5-9-20(21)23(26-24(27)29)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROHTDIDBVSBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the reaction of 2-aminobenzamide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinazolinone core. The final step involves the acylation of the quinazolinone with an appropriate acylating agent to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and its analogues:
*Note: Molecular weight for the target compound is estimated based on structural similarity to .
Key Observations:
Core Heterocycle Differences: The target compound and share the quinazolinone core, whereas uses phthalazinone, and employ triazolone and oxadiazolidinone, respectively. Quinazolinones are associated with kinase inhibition, while phthalazinones are explored for antimicrobial activity .
Substituent Impact :
Crystallographic and Physicochemical Properties
- Target Compound: Likely exhibits intramolecular hydrogen bonding (N–H⋯O) and π–π stacking due to the aromatic quinazolinone and benzyl groups, as seen in structurally related acetamides .
- N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide : The chloro substituent may enhance crystallinity compared to the methyl group in the target compound, as halogen atoms often facilitate tighter packing.
- N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide : The biphenyl system could lead to extended π–π interactions, increasing melting point and thermal stability.
Biological Activity
N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, encompassing its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anticancer Activity
Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- A study demonstrated that quinazoline derivatives possess potent activity against multiple tumor cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia) cells .
- The presence of specific substituents on the quinazoline ring enhances the anticancer efficacy by inhibiting key signaling pathways involved in tumor growth.
Table 1: Anticancer Efficacy of Quinazoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | EGFR inhibition |
| Compound B | K562 | 3.5 | PDGF receptor antagonism |
| N-[4-methylphenyl)methyl]-2-(2-oxo-4-phenyl...) | A549 | TBD | TBD |
2. Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been explored, with various studies highlighting their effectiveness against bacterial and fungal pathogens.
Research Insights:
- Quinazoline compounds have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives similar to N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl...) exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 12 |
| N-[4-methylphenyl)methyl]-2-(2-oxo-4-phenyl...) | TBD |
3. Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, quinazoline derivatives have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Study Outcomes:
- Certain quinazoline derivatives were found to reduce TNF-alpha production in vitro, suggesting a potential role in managing inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Case Study 1: A clinical trial involving a novel quinazoline derivative demonstrated significant tumor regression in patients with advanced lung cancer.
- Case Study 2: In vitro studies showed that a related compound effectively inhibited bacterial growth in resistant strains of Staphylococcus aureus.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
